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molecular formula C6H11NO2 B8704003 Crotylglycine

Crotylglycine

Cat. No. B8704003
M. Wt: 129.16 g/mol
InChI Key: LKQSFPOXQAQZJB-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745573B2

Procedure details

The prenylglycine derivative 19 was subjected to the conventional cross metathesis procedure (Section 7.5.4) with cis-2-butene under the following conditions: (2S)-Methyl 2-N-acetylamino-5-methylhex-4-enoate 19 (16.2 mg, 81.4 μmol), DCM (5 mL), 2nd generation Grubbs' catalyst (3.5 mg, 4.1 μmol, 5 mol %), cis-2-butene (5 psi), 50° C., 14 h, 100% conversion into 81. Purification by flash chromatography (SiO2, light petroleum:DCM:EtOAc:MeOH, 1:2:1:0.2) gave (2S)-methyl 2-N-acetylaminohex-4-enoate 81 as a brown oil (12.6 mg, 84%). GC: tR(E/Z)=4.2 min, 4.4 min (GC column 30QC5/BPX5, 150° C. for 1 min, 10° C. min−1 to 280° C. for 6 min). νmax (neat): 3284s, 2966w, 2954m, 2856w, 1747s, 1658s, 1547s, 1437s, 1375s, 1217m, 1142m, 1072w, 1016w, 968m, 848m cm−1. 1H n.m.r. (300 MHz, CDCl3): δ 1.60 (dd, J=6.3, 1.2 Hz, 3H, H6), 1.95 (s, 3H, CH3CO), 2.36-2.44 (m, 2H, H3), 3.67 (s, 3H, OCH3), 4.55 (dt, J=7.8 Hz, 5.9 Hz, 1H, H2), 5.24 (m, 1H, H5), 5.49 (m, 1H, H4), 6.17 (bd, J=6.4 Hz, 1H, NH). 13C n.m.r. (100 MHz, CDCl3): δ 18.1 (C6), 23.3 (CH3CO), 35.4 (C3), 52.1, 52.4 (C2, OCH3), 124.6, 130.2 (C4, 5), 169.7, 172.6 (C1, CONH). Mass Spectrum (ESI+, MeOH): m/z 208.1 (M+Na)+, C9H15NNaO3 requires 208.1. Spectroscopic data were in agreement with those reported in the literature.117,119
Name
prenylglycine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(2S)-Methyl 2-N-acetylamino-5-methylhex-4-enoate
Quantity
16.2 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.5 mg
Type
catalyst
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:6][CH2:7][C:8]([OH:10])=[O:9])[CH:2]=[C:3](C)[CH3:4].C/C=C\C>Cl[Ru](=C1N(C2C(C)=CC(C)=CC=2C)CCN1C1C(C)=CC(C)=CC=1C)(Cl)(=CC1C=CC=CC=1)[P](C1CCCCC1)(C1CCCCC1)C1CCCCC1.C(Cl)Cl>[CH2:1]([NH:6][CH2:7][C:8]([OH:10])=[O:9])[CH:2]=[CH:3][CH3:4] |^1:47|

Inputs

Step One
Name
prenylglycine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C(C)C)NCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C\C=C/C
Step Three
Name
(2S)-Methyl 2-N-acetylamino-5-methylhex-4-enoate
Quantity
16.2 mg
Type
reactant
Smiles
C(C=C(C)C)NCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C\C=C/C
Name
Quantity
3.5 mg
Type
catalyst
Smiles
Cl[Ru]([P](C1CCCCC1)(C2CCCCC2)C3CCCCC3)(=CC4=CC=CC=C4)(Cl)=C5N(C6=C(C)C=C(C)C=C6C)CCN5C7=C(C)C=C(C)C=C7C
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (SiO2, light petroleum:DCM:EtOAc:MeOH, 1:2:1:0.2)

Outcomes

Product
Name
Type
product
Smiles
C(C=CC)NCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 12.6 mg
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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